Tert-butyl2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is a complex organic compound that features a tert-butyl group, a sulfanylethyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use tert-butyl carbamate as a precursor, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the oxazepane ring . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the oxazepane ring can produce amines .
Scientific Research Applications
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Another organosulfur compound used in asymmetric synthesis.
Tert-butyl carbamate: A precursor in the synthesis of various organic compounds.
N-sulfanylethylanilide peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is unique due to its combination of a sulfanylethyl group and an oxazepane ring, which provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H23NO3S |
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Molecular Weight |
261.38 g/mol |
IUPAC Name |
tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(14)13-6-4-7-15-10(9-13)5-8-17/h10,17H,4-9H2,1-3H3 |
InChI Key |
JAFOOLSBKYIJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)CCS |
Origin of Product |
United States |
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